4-Chlororesorcinol

Descripción

Propiedades

IUPAC Name |

4-chlorobenzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVAPEJNIZULEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052643 |

Source

|

| Record name | 4-Chlororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige-brown solid; [EC: SCCS - Opinion] Light beige granular powder with a mild phenolic odor; [Jos. H. Lowenstein and Sons MSDS] |

Source

|

| Record name | 4-Chlororesorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0012 [mmHg] |

Source

|

| Record name | 4-Chlororesorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-88-5 |

Source

|

| Record name | 4-Chlororesorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlororesorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlororesorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87045U29QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlororesorcinol: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlororesorcinol (CAS No: 95-88-5) is a chlorinated derivative of resorcinol (B1680541), recognized for its utility as a key intermediate in the synthesis of pharmaceuticals and as a coupler in oxidative hair dye formulations.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, spectroscopic data, and detailed experimental protocols for its synthesis and purification. Additionally, this document outlines its primary applications and the biochemical pathways relevant to its function, particularly its role as a tyrosinase inhibitor.

Chemical Structure and Identification

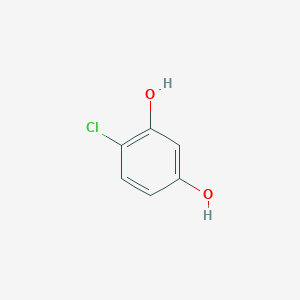

4-Chlororesorcinol, systematically named 4-chloro-1,3-benzenediol, is an aromatic organic compound.[3] The structure consists of a benzene (B151609) ring substituted with two hydroxyl groups at positions 1 and 3 (resorcinol) and a chlorine atom at position 4.

| Identifier | Value |

| IUPAC Name | 4-chlorobenzene-1,3-diol[3] |

| Synonyms | 4-Chloro-1,3-benzenediol, p-Chlororesorcinol, 1-Chloro-2,4-dihydroxybenzene[4] |

| CAS Number | 95-88-5[5] |

| Molecular Formula | C₆H₅ClO₂[5] |

| Molecular Weight | 144.56 g/mol [4][5] |

| InChI Key | JQVAPEJNIZULEK-UHFFFAOYSA-N[6] |

| SMILES String | Oc1ccc(Cl)c(O)c1[6] |

Physicochemical Properties

4-Chlororesorcinol presents as a colorless crystalline or an off-white to light brown powder.[7][8] It is stable under normal conditions but is incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.[7][9]

| Property | Value | Reference(s) |

| Melting Point | 106-108 °C | [6][7] |

| Boiling Point | 147 °C at 18 mmHg (2.4 kPa) | [6][7] |

| Solubility | Soluble in water, alcohol, ether, benzene, and carbon disulfide. | [4][9] |

| pKa | 8.28 ± 0.10 (Predicted) | [9] |

| Flash Point | 120 °C (248 °F) - closed cup | [5] |

| Appearance | Off-white to light brown powder/crystalline solid | [1][8] |

Spectroscopic Data

The structural identity of 4-Chlororesorcinol can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.14 | d | Aromatic CH |

| ~6.53 | d | Aromatic CH |

| ~6.38 | dd | Aromatic CH |

| ~5.56 | s | Hydroxyl OH |

| ~5.02 | s | Hydroxyl OH |

| (Solvent: CDCl₃, 90 MHz)[8] |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~154.1 | C-OH |

| ~153.3 | C-OH |

| ~131.9 | Aromatic CH |

| ~111.4 | C-Cl |

| ~108.6 | Aromatic CH |

| ~104.1 | Aromatic CH |

| (Solvent: CDCl₃, 22.5 MHz)[10] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~3000-3100 | Aromatic C-H stretching |

| ~1600, ~1500 | Aromatic C=C ring stretching |

| ~1000-1300 | C-O stretching |

| ~700-900 | C-Cl stretching |

| (Note: Peak positions can vary based on the sample preparation method, e.g., KBr disc or Nujol mull)[11][12] |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 4-Chlororesorcinol shows a prominent molecular ion peak.

| m/z | Interpretation |

| 144 | [M]⁺ (molecular ion with ³⁵Cl) |

| 146 | [M+2]⁺ (isotope peak for ³⁷Cl) |

| (The ratio of M to M+2 peaks is approximately 3:1, characteristic of a monochlorinated compound)[8] |

Experimental Protocols

Synthesis of 4-Chlororesorcinol from Resorcinol

This protocol describes the electrophilic aromatic substitution reaction for the chlorination of resorcinol using sulfuryl chloride.

Materials:

-

Resorcinol (C₆H₆O₂)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), dilute aqueous solution

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve resorcinol in anhydrous diethyl ether.

-

Addition of Chlorinating Agent: Gently heat the mixture to reflux with stirring. Slowly add a stoichiometric amount of sulfuryl chloride (or dichlorosulfuryl) dropwise from the dropping funnel.[3][13]

-

Reaction: After the addition is complete, maintain the reflux and stirring for approximately one hour to ensure the reaction goes to completion. The temperature can be raised to 60°C for this period.[13]

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by washing with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer using a separatory funnel.

-

Purification (Initial): Wash the organic layer with water and then brine. Dry the ether layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification (Final): The crude product is purified by vacuum distillation.[3] Collect the fraction boiling at approximately 147 °C at 18 mmHg.[7] Alternatively, the crude solid can be purified by recrystallization.

Purification by Recrystallization

Principle: Recrystallization purifies solid compounds based on differences in solubility. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities in the solution.[11]

Solvent Selection: A suitable solvent should dissolve 4-Chlororesorcinol well at high temperatures but poorly at low temperatures. Water or a mixture of organic solvents like toluene (B28343) can be considered, but solubility tests are recommended to determine the optimal solvent or solvent system.

Procedure:

-

Dissolve the crude 4-Chlororesorcinol in a minimum volume of a suitable boiling solvent.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Dry the crystals, for instance, in a vacuum oven, to remove residual solvent.

Applications and Biological Relevance

Hair Dye Formulations

4-Chlororesorcinol is widely used in the cosmetics industry as a "coupler" in permanent (oxidative) hair dye formulations.[1][14] In this application, it reacts with a primary intermediate (a "developer" such as p-phenylenediamine) in the presence of an oxidizing agent (like hydrogen peroxide) to form stable dye molecules within the hair shaft.[5]

Skin-Lightening and Tyrosinase Inhibition

Resorcinol derivatives are known for their ability to inhibit tyrosinase, the key enzyme in the biochemical pathway of melanin (B1238610) synthesis (melanogenesis).[15] By inhibiting tyrosinase, these compounds can reduce melanin production, making them effective skin-lightening agents.[1] While the primary application of 4-Chlororesorcinol is in hair dyes, its structural similarity to other known tyrosinase inhibitors, such as 4-n-butylresorcinol, suggests a similar mechanism of action. The inhibition of tyrosinase prevents the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin production pathway.

Safety and Handling

4-Chlororesorcinol is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin irritation and serious eye irritation or damage.[10][16] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[8] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][17] Always refer to the Safety Data Sheet (SDS) for complete safety information.

References

- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. jmchemsci.com [jmchemsci.com]

- 7. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN103172500A - Novel 2-chlororesorcinol preparation method - Google Patents [patents.google.com]

- 10. Signaling Pathways in Melanogenesis - ProQuest [proquest.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. researchgate.net [researchgate.net]

- 14. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

Synthesis of 4-Chlororesorcinol from Resorcinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chlororesorcinol from resorcinol (B1680541), a key intermediate in the pharmaceutical and chemical industries. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support research and development activities.

Introduction

4-Chlororesorcinol (4-chloro-1,3-dihydroxybenzene) is an organic compound widely utilized as an intermediate in the synthesis of various pharmaceuticals and as a component in cosmetic formulations, such as hair dyes.[1][2][3] Its synthesis primarily involves the direct chlorination of resorcinol. The hydroxyl groups of resorcinol are activating and direct electrophilic substitution to the ortho and para positions. Due to the presence of two activating hydroxyl groups, resorcinol is highly reactive towards electrophilic aromatic substitution, making the selective synthesis of the mono-chlorinated product a key challenge.

Synthetic Routes and Mechanisms

The most common and direct method for the synthesis of 4-chlororesorcinol from resorcinol is through electrophilic aromatic substitution. This reaction involves the introduction of a chlorine atom onto the aromatic ring of resorcinol.

The generally accepted mechanism for this reaction proceeds in two main steps[4][5][6][7]:

-

Formation of a sigma complex (arenium ion): The π electrons of the resorcinol ring act as a nucleophile, attacking the electrophilic chlorine species. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base in the reaction mixture removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the 4-chlororesorcinol product.

Two primary chlorinating agents are commonly employed for this synthesis: sulfuryl chloride (SO₂Cl₂) and sodium hypochlorite (B82951) (NaOCl).

Chlorination using Sulfuryl Chloride

Sulfuryl chloride is a convenient and effective reagent for the chlorination of resorcinol. The reaction is typically carried out in an inert solvent.

Aqueous Chlorination using Sodium Hypochlorite

Aqueous sodium hypochlorite offers a less hazardous alternative to sulfuryl chloride. The reaction conditions, particularly pH, can influence the distribution of chlorinated products.[8] Studies have shown that in the absence of a buffer, intermediates such as 2-chloro-, 4-chloro-, 2,4-dichloro-, and 4,6-dichlororesorcinol (B44097) can be formed.[8]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 4-chlororesorcinol.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₅ClO₂ | [9] |

| Molecular Weight | 144.56 g/mol | [9][10] |

| Melting Point | 105-108 °C | [2][3][10] |

| Boiling Point | 146-148 °C at 18 mmHg | [3] |

| Appearance | Off-white to light brown solid/powder | [3][10] |

| Purity (by HPLC) | ≥ 98% | [3] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Acetone | Soluble | [10] |

| Solubility in Alcohol | Soluble | [3] |

Experimental Protocols

Synthesis of 4-Chlororesorcinol using Sulfuryl Chloride

This protocol is based on established laboratory methods for the chlorination of phenols.

Materials:

-

Resorcinol

-

Sulfuryl chloride (SO₂Cl₂)

-

Diethyl ether (or another suitable inert solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup, if necessary)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve resorcinol in diethyl ether.

-

With stirring, slowly add a stoichiometric amount of sulfuryl chloride dropwise to the resorcinol solution. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and slowly add water to quench any unreacted sulfuryl chloride.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-chlororesorcinol by recrystallization from a suitable solvent system (e.g., toluene, or a mixture of n-hexane and dichloromethane) or by vacuum distillation.[9][11]

Synthesis of 4-Chlororesorcinol using Sodium Hypochlorite (Aqueous Chlorination)

This protocol is adapted from studies on the aqueous chlorination of resorcinol.[8]

Materials:

-

Resorcinol

-

Sodium hypochlorite (NaOCl) solution

-

Hydrochloric acid (to adjust pH)

-

Sodium sulfite (B76179) (to quench excess hypochlorite)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare an aqueous solution of resorcinol in a reaction vessel.

-

Cool the solution in an ice bath and adjust the pH to the desired level using hydrochloric acid. The pH can influence the selectivity of the chlorination.

-

Slowly add the sodium hypochlorite solution dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, quench any remaining sodium hypochlorite by adding a small amount of sodium sulfite solution.

-

Adjust the pH of the solution to acidic (pH ~2) with hydrochloric acid to protonate the phenoxide.

-

Extract the product into ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 4-chlororesorcinol by recrystallization.

Visualizations

Reaction Workflow Diagram

Caption: General workflow for the synthesis of 4-chlororesorcinol.

Electrophilic Aromatic Substitution Mechanism

Caption: Mechanism of electrophilic aromatic substitution on resorcinol.

References

- 1. cosmetihub.com [cosmetihub.com]

- 2. CHLORORESORCINOL [sdfine.com]

- 3. atul.co.in [atul.co.in]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Video: Electrophilic Aromatic Substitution: Overview [jove.com]

- 8. Aqueous chlorination of resorcinol [pubs.usgs.gov]

- 9. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]

The Multifaceted Role of 4-Chlororesorcinol in Chemical Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of 4-Chlororesorcinol (4-CR) in key chemical reactions, with a focus on its applications in enzyme inhibition and organic synthesis. 4-Chlororesorcinol, a chlorinated derivative of resorcinol (B1680541), is a versatile compound with significant utility in the fields of cosmetics, pharmaceuticals, and chemical manufacturing. This document provides a comprehensive overview of its role as a tyrosinase inhibitor, a precursor in the synthesis of coumarin (B35378) derivatives, and a coupler in oxidative hair dye formulations.

Inhibition of Tyrosinase: A Mechanism for Depigmentation

4-Chlororesorcinol and its derivatives are recognized for their ability to inhibit tyrosinase, a key enzyme in the biosynthesis of melanin (B1238610).[1][2][3][4] This inhibitory action makes them attractive candidates for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Mechanism of Action:

The primary mechanism by which 4-Chlororesorcinol inhibits tyrosinase is through competitive inhibition .[2][5] The resorcinol moiety of the molecule bears a structural resemblance to the natural substrates of tyrosinase, such as L-tyrosine and L-DOPA. This allows 4-Chlororesorcinol to bind to the active site of the enzyme, which contains a binuclear copper center, thereby preventing the binding of the natural substrate and halting the melanogenesis cascade.[1][2] The meta-dihydroxy arrangement of the resorcinol structure is particularly resistant to oxidation by tyrosinase, making it a true inhibitor rather than an alternative substrate.[1]

While specific kinetic data for 4-Chlororesorcinol is not extensively published, studies on structurally similar 4-alkylresorcinols provide valuable insights into its potential inhibitory potency.

Quantitative Data on Related Tyrosinase Inhibitors:

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| 4-Hexylresorcinol | Mushroom Tyrosinase | Competitive | 0.15 - 0.56 | 5.0 | [2] |

| 4-Butylresorcinol (Rucinol) | Human Tyrosinase | Competitive | 21 - 131 | - | [2] |

| 4-Phenylethylresorcinol | Mushroom Tyrosinase | Competitive | ~0.5 | - | [2] |

Note: IC50 and Ki values can vary depending on the enzyme source and assay conditions.[6][7]

Signaling Pathway of Tyrosinase Inhibition:

References

- 1. researchgate.net [researchgate.net]

- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chlororesorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlororesorcinol (4-chloro-1,3-dihydroxybenzene), a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data in a structured format, accompanied by detailed experimental protocols to aid in the replication and verification of these findings.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-Chlororesorcinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-Chlororesorcinol provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was reported in a deuterated chloroform (B151607) (CDCl₃) solvent.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-6 | 7.14 | d | 8.6 |

| H-5 | 6.53 | d | 8.6 |

| H-2 | 6.38 | s | - |

| OH | 5.56, 5.02 | br s | - |

Table 1: ¹H NMR Spectroscopic Data for 4-Chlororesorcinol in CDCl₃.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the 4-Chlororesorcinol molecule. Due to the lack of a readily available public peak list, the following chemical shifts are estimated based on typical values for substituted phenolic compounds.

| Carbon Assignment | Estimated Chemical Shift (δ) [ppm] |

| C-4 (C-Cl) | 115 - 125 |

| C-1, C-3 (C-OH) | 150 - 160 |

| C-2, C-5, C-6 (C-H) | 100 - 115 |

Table 2: Estimated ¹³C NMR Chemical Shifts for 4-Chlororesorcinol.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Chlororesorcinol highlights the characteristic vibrational frequencies of its functional groups. The following table lists the major absorption peaks.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic -OH |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1620 - 1580 | C=C stretch | Aromatic ring |

| 1500 - 1400 | C=C stretch | Aromatic ring |

| 1300 - 1200 | C-O stretch | Phenolic C-O |

| 850 - 750 | C-H bend (out-of-plane) | Aromatic C-H |

| 700 - 600 | C-Cl stretch | Aryl chloride |

Table 3: Major IR Absorption Peaks for 4-Chlororesorcinol.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Chlororesorcinol in a suitable solvent shows a characteristic absorption maximum (λmax) in the ultraviolet region.

| Parameter | Value |

| λmax | 280 nm |

Table 4: UV-Vis Absorption Data for 4-Chlororesorcinol.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of solid 4-Chlororesorcinol.

Materials and Equipment:

-

4-Chlororesorcinol sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

-

Volumetric flasks and pipettes

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 4-Chlororesorcinol sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the TMS signal at 0 ppm or the solvent peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the FTIR spectrum of solid 4-Chlororesorcinol using an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

-

4-Chlororesorcinol sample (solid)

-

FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Cleaning solvent (e.g., isopropanol) and lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free tissue soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 4-Chlororesorcinol sample onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Cleaning:

-

After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent and lint-free wipes.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and the wavelength of maximum absorbance (λmax) of 4-Chlororesorcinol.

Materials and Equipment:

-

4-Chlororesorcinol sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of 4-Chlororesorcinol of a known concentration in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to a concentration range that gives absorbance readings within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

The wavelength of maximum absorbance (λmax) will be identified from the resulting spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Chlororesorcinol.

References

4-Chlororesorcinol: A Key Intermediate in Organic Synthesis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlororesorcinol, a halogenated derivative of resorcinol (B1680541), is a versatile and pivotal intermediate in the field of organic synthesis. Its unique chemical structure, featuring two hydroxyl groups and a chlorine atom on the aromatic ring, imparts a distinct reactivity that makes it a valuable building block for a wide array of complex molecules. This technical guide provides a comprehensive overview of 4-Chlororesorcinol, detailing its synthesis, key reactions, and applications, with a particular focus on its role in the development of pharmaceuticals and other high-value chemical entities. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 4-Chlororesorcinol is fundamental to its effective application in synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of 4-Chlororesorcinol

| Property | Value |

| CAS Number | 95-88-5[1] |

| Molecular Formula | C₆H₅ClO₂[1] |

| Molecular Weight | 144.56 g/mol [1] |

| Appearance | White to light brown crystalline powder[2] |

| Melting Point | 105-108 °C[3] |

| Boiling Point | 259 °C at 760 mmHg |

| Solubility | Soluble in water, ethanol (B145695), ether, and benzene[4] |

Table 2: Spectroscopic Data of 4-Chlororesorcinol

| Spectroscopic Technique | Key Data |

| ¹H NMR (in CDCl₃) | δ ~5.0-5.6 (br s, 2H, -OH), 6.38 (d, 1H), 6.53 (dd, 1H), 7.14 (d, 1H) ppm[2] |

| ¹³C NMR | Chemical shifts at approximately 103.5, 108.0, 119.5, 131.0, 155.0, 155.5 ppm |

| Infrared (IR) | Broad peak around 3400 cm⁻¹ (-OH stretch), peaks in the 1600-1400 cm⁻¹ region (aromatic C=C stretch), and a peak around 1100-1200 cm⁻¹ (C-O stretch)[5] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 144, with a characteristic M+2 peak at m/z 146 due to the ³⁷Cl isotope[2] |

Synthesis of 4-Chlororesorcinol

The most common and industrially viable method for the synthesis of 4-Chlororesorcinol is the direct chlorination of resorcinol.

Experimental Protocol: Synthesis of 4-Chlororesorcinol from Resorcinol

Materials:

-

Resorcinol

-

Sulfuryl chloride (SO₂Cl₂) or Dichlorosulfuryl (SOCl₂)

-

Diethyl ether or other suitable inert solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663)

-

Hydrochloric acid (for workup)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve resorcinol in an equal volume of diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric equivalent of sulfuryl chloride dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-Chlororesorcinol by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by vacuum distillation to yield a crystalline solid.[6]

Expected Yield: 75-85%

Key Synthetic Applications and Experimental Protocols

4-Chlororesorcinol serves as a versatile precursor for a variety of important organic transformations.

Friedel-Crafts Acylation: Synthesis of 4-Acylresorcinols

Friedel-Crafts acylation of 4-Chlororesorcinol provides 4-acylresorcinols, which are key intermediates in the synthesis of 4-alkylresorcinols, known for their biological activities, including as tyrosinase inhibitors.

Materials:

-

4-Chlororesorcinol

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM) as solvent

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, add butyryl chloride dropwise.

-

Stir the mixture for 15 minutes, then add a solution of 4-Chlororesorcinol in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford 4-butyryl-4-chlororesorcinol.

The resulting 4-acylresorcinol can then be reduced to the corresponding 4-alkylresorcinol via methods such as Clemmensen or Wolff-Kishner reduction.

Pechmann Condensation: Synthesis of Coumarin (B35378) Derivatives

4-Chlororesorcinol can be utilized in the Pechmann condensation to synthesize substituted coumarins, a class of compounds with significant pharmacological properties. For instance, reaction with ethyl acetoacetate (B1235776) in the presence of an acid catalyst yields 7-hydroxy-4-methyl-x-chlorocoumarin.

Materials:

-

4-Chlororesorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid or other suitable acid catalyst (e.g., Amberlyst-15)

-

Ethanol

Procedure:

-

Carefully add 4-Chlororesorcinol to a stirred, cooled (0 °C) solution of concentrated sulfuric acid.

-

To this mixture, add ethyl acetoacetate dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition, stir the reaction mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-6-chloro-4-methylcoumarin.[7][8]

Expected Yield: 80-90%

Williamson Ether Synthesis: Preparation of Ether Derivatives

The hydroxyl groups of 4-Chlororesorcinol can be readily converted to ethers via the Williamson ether synthesis, which is crucial for the synthesis of various pharmaceutical compounds, including analogues of raloxifene (B1678788).[9][10]

Materials:

-

4-Chlororesorcinol

-

Benzyl (B1604629) bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF) as solvent

Procedure:

-

In a round-bottom flask, combine 4-Chlororesorcinol, potassium carbonate, and acetone.

-

To this stirred suspension, add benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts and wash with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography or recrystallization to yield 4-chloro-1,3-dibenzyloxybenzene.

Expected Yield: >90%[11]

Visualization of Synthetic Pathways and Biological Relevance

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of 4-Chlororesorcinol and its role in the synthesis of biologically active molecules.

Conclusion

4-Chlororesorcinol is an undeniably valuable and versatile intermediate in modern organic synthesis. Its accessibility through straightforward chlorination of resorcinol, combined with the reactivity of its hydroxyl and chloro-substituted aromatic ring, provides a robust platform for the construction of a diverse range of complex molecules. As demonstrated in this guide, its application in key synthetic transformations such as Friedel-Crafts acylation, Pechmann condensation, and Williamson ether synthesis opens avenues for the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The synthesis of potent tyrosinase inhibitors from 4-Chlororesorcinol highlights its significance in the field of medicinal chemistry. This technical guide serves as a foundational resource for chemists, providing both the theoretical framework and practical protocols to effectively utilize 4-Chlororesorcinol in their synthetic endeavors.

References

- 1. 4-Chlororesorcinol(95-88-5) 13C NMR [m.chemicalbook.com]

- 2. 4-Chlororesorcinol(95-88-5) 1H NMR spectrum [chemicalbook.com]

- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 5. 4-Chlororesorcinol(95-88-5) IR Spectrum [m.chemicalbook.com]

- 6. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scispace.com [scispace.com]

- 9. Design, synthesis, and biological evaluation of new raloxifene analogues of improved antagonist activity and endometrial safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ora.ox.ac.uk [ora.ox.ac.uk]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: The Biological Activity of 4-Chlororesorcinol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-chlororesorcinol and its derivatives, with a focus on their applications in tyrosinase inhibition and antimicrobial effects. This document synthesizes quantitative data, details experimental methodologies, and visualizes key mechanisms to support further research and development in this area.

Core Biological Activities: A Quantitative Perspective

4-Chlororesorcinol, a halogenated derivative of resorcinol (B1680541), and its analogs have demonstrated significant biological activities, primarily as tyrosinase inhibitors and antimicrobial agents. The following tables summarize the key quantitative data from various studies to facilitate a comparative analysis of their potency.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders and for skin whitening applications. Resorcinol derivatives are known to be potent tyrosinase inhibitors.[1][2] The 4-substituted resorcinol motif, in particular, has been identified as a crucial contributor to this inhibitory activity.[1]

| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |

| 4-Alkylresorcinols | ||||

| 4-Butylresorcinol (Rucinol) | Mushroom Tyrosinase | L-DOPA | 0.15 - 0.56 | [3] |

| Human Tyrosinase | L-DOPA | 21 - 131 | [3] | |

| 4-Hexylresorcinol | Mushroom Tyrosinase | L-DOPA | 0.15 - 0.56 | [3] |

| Human Tyrosinase | L-DOPA | 21 - 131 | [3] | |

| 4-Phenylethylresorcinol | Mushroom Tyrosinase | L-DOPA | 0.15 - 0.56 | [3] |

| Human Tyrosinase | L-DOPA | 21 - 131 | [3] | |

| Thiazolyl Resorcinols | ||||

| Thiamidol (Isobutylamido Thiazolyl Resorcinol) | Human Tyrosinase | L-DOPA | 1.1 | [4][5] |

| Mushroom Tyrosinase | L-DOPA | 108 | [4][5] | |

| Other Resorcinol Derivatives | ||||

| Compound 51 (4-aminoindanone derivative) | Mushroom Tyrosinase | L-DOPA | 0.0086 | [3] |

| Human Tyrosinase | L-DOPA | 0.14 | [3] | |

| Cinnamic acid derivative (Compound 10) | Mushroom Tyrosinase | L-DOPA | 7.8 | [3] |

| Resorcinol alkyl glucoside (Tetradecyl derivative 12) | Mushroom Tyrosinase | L-DOPA | 0.39 | [6] |

Antimicrobial and Antifungal Activity

Halogenated phenols and resorcinol derivatives have demonstrated broad-spectrum antimicrobial activity. Their mechanism is often attributed to the disruption of microbial cell membranes and the denaturation of essential proteins.[7]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,4,6-Triiodophenol | Staphylococcus aureus | 5 | [8] |

| Pentabromophenol | Staphylococcus aureus | 0.5 | [9] |

| Dialkylresorcinol Derivatives (general trend) | Various Bacteria | Shorter alkyl chains at C-5 showed lower MIC values | [10] |

| 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) | Candida albicans | Potent inhibitory activity | This is a qualitative description from the source. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Tyrosinase Inhibition Assay

This protocol describes a common spectrophotometric method to determine the tyrosinase inhibitory activity of test compounds.

Principle: The assay measures the enzymatic conversion of a substrate (e.g., L-DOPA) to dopachrome (B613829) by tyrosinase. The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (typically 475-492 nm). The presence of an inhibitor reduces the rate of dopachrome formation.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

In a 96-well plate, add a specific volume of phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance of the reaction mixture at the appropriate wavelength in kinetic mode for a set duration (e.g., 20-30 minutes).

-

A control reaction without the inhibitor and a blank reaction without the enzyme are run in parallel.

Data Analysis: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi using the broth microdilution method.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method involves challenging the microorganism with a serial dilution of the antimicrobial agent in a liquid growth medium.

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in a suitable solvent)

-

Sterile 96-well microplates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the appropriate growth medium.

-

Perform a serial two-fold dilution of the test compound in the growth medium directly in the wells of a 96-well plate.

-

Add the standardized microbial inoculum to each well containing the diluted compound.

-

Include a positive control well (microorganism and medium, no compound) and a negative control well (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of 4-chlororesorcinol and its derivatives are rooted in their interaction with specific molecular targets and signaling pathways.

Mechanism of Tyrosinase Inhibition

Resorcinol derivatives are proposed to act as suicide inactivators of tyrosinase. This mechanism involves the oxidation of the resorcinol moiety by the enzyme, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme's active site, thereby inactivating it.[11]

Caption: Proposed suicide inactivation mechanism of tyrosinase by resorcinol derivatives.

General Antimicrobial Mechanism of Phenolic Compounds

Phenolic compounds, including halogenated resorcinols, exert their antimicrobial effects through a multi-targeted approach, primarily focused on disrupting the microbial cell structure and function.

Caption: General mechanism of antimicrobial action for phenolic compounds.

Synthesis of 4-Chlororesorcinol Derivatives

The synthesis of 4-chlororesorcinol and its derivatives often starts from resorcinol. A common method for preparing 4-chlororesorcinol involves the reaction of resorcinol with a chlorinating agent like sulfuryl chloride.[12] Derivatives can then be synthesized through various reactions, such as esterification of the hydroxyl groups or acylation at the 4-position.[1][13]

Caption: General synthetic workflow for 4-Chlororesorcinol and its derivatives.

Conclusion

4-Chlororesorcinol and its derivatives represent a promising class of compounds with significant tyrosinase inhibitory and antimicrobial properties. The quantitative data presented herein highlights the potential for developing potent agents for dermatological and antimicrobial applications. The detailed experimental protocols and mechanistic diagrams provide a solid foundation for researchers to further explore the structure-activity relationships and optimize the therapeutic potential of these molecules. Future research should focus on synthesizing and evaluating a broader range of 4-chlororesorcinol derivatives to identify candidates with enhanced efficacy and safety profiles for clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Semi-synthesis of antibacterial dialkylresorcinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 13. jmchemsci.com [jmchemsci.com]

4-Chlororesorcinol: A Technical Guide for Life Sciences Research

Abstract

4-Chlororesorcinol (4-CR), a halogenated derivative of resorcinol (B1680541), serves as a versatile biochemical reagent with applications spanning enzymatic assays, chemical synthesis, and cellular studies. Primarily recognized for its role as a peroxidase substrate and a tyrosinase inhibitor, 4-CR is a valuable tool for researchers in biochemistry, cell biology, and drug development. This technical guide provides an in-depth overview of the core properties, applications, and experimental considerations for utilizing 4-Chlororesorcinol in a laboratory setting. It includes a summary of its physicochemical properties, detailed experimental protocols, and a review of its mechanism of action in key biochemical pathways.

Introduction

4-Chlororesorcinol (1,3-dihydroxy-4-chlorobenzene) is an aromatic organic compound that has found a niche in various scientific and industrial applications. In the life sciences, its utility is primarily derived from its phenolic structure, which allows it to interact with several enzymes. It is widely used as a chromogenic substrate for peroxidases, such as horseradish peroxidase (HRP), in immunoassays like ELISA and Western blotting. Additionally, its structural similarity to the natural substrates of tyrosinase has led to its investigation as an inhibitor of melanin (B1238610) production, making it and its derivatives of interest in dermatology and pharmacology. This guide aims to consolidate the technical information necessary for the effective application of 4-Chlororesorcinol in research.

Physicochemical and Safety Data

Proper handling and storage of 4-Chlororesorcinol are paramount for experimental success and laboratory safety. The compound is a beige powder and should be stored in a dry, cool, and well-ventilated place.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times when handling this chemical.[1][2]

| Property | Value | Citations |

| CAS Number | 95-88-5 | [4] |

| Molecular Formula | C₆H₅ClO₂ | [4] |

| Molecular Weight | 144.56 g/mol | [4] |

| Appearance | Beige powder/solid | [1][5] |

| Melting Point | 106 - 110 °C | [1][2] |

| Boiling Point | 147 °C | [5] |

| Solubility | Soluble in water, alcohol, and ether | [5][6] |

| LD50 (Oral, Rat) | 369 mg/kg | [3][6] |

| UV-Vis Spectrum (λmax) | 280 nm | [7] |

Applications in Life Sciences

Peroxidase Substrate in Immunoassays

4-Chlororesorcinol is a chromogenic substrate for peroxidase enzymes, most notably Horseradish Peroxidase (HRP), a common reporter enzyme in molecular biology. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of 4-Chlororesorcinol, leading to the formation of a colored product. This reaction forms the basis of detection in many immunoassays. While other substrates like TMB and 4-chloro-1-naphthol (B146336) are more common, 4-Chlororesorcinol can be used in similar applications, particularly in spectrophotometric assays.[8][9]

Tyrosinase Inhibition and Melanogenesis Research

Resorcinol and its derivatives are known inhibitors of tyrosinase, the key enzyme in melanin synthesis.[4][10] These compounds are believed to act as competitive inhibitors by binding to the copper-containing active site of the enzyme. While specific IC50 values for 4-Chlororesorcinol are not widely reported, its derivatives, such as 4-n-butylresorcinol, are potent inhibitors of human tyrosinase.[6][10] This makes the resorcinol scaffold, including 4-CR, a subject of interest in the development of skin-lightening agents and treatments for hyperpigmentation disorders.[11]

Other Biochemical Applications

4-Chlororesorcinol has been utilized as a coupling agent in the spectrophotometric determination of other molecules, such as the local anesthetic benzocaine.[8] The method involves diazotization of the target molecule, which then couples with 4-Chlororesorcinol in a basic medium to form a stable, colored azo dye that can be quantified by measuring its absorbance.[8] It has also been shown to inhibit polyphenol oxidase and promote adventitious root formation in plants.[6]

Quantitative Biochemical Data

While specific kinetic data for 4-Chlororesorcinol is limited in the literature, data for its parent compound, resorcinol, and its derivatives provide valuable insights into its expected biochemical behavior.

| Parameter | Enzyme | Substrate(s) / Inhibitor | Value | Citations |

| Km | Horseradish Peroxidase | Hydrogen Peroxide (with Resorcinol/4-AAP) | 172.41 µM | [12] |

| Vmax | Horseradish Peroxidase | Hydrogen Peroxide (with Resorcinol/4-AAP) | 0.1136 EU min⁻¹ | [12] |

| IC50 (Melanogenesis Inhibition) | Cellular Assay | Resorcinol | 16.3 µM | [11] |

| IC50 (Human Tyrosinase Inhibition) | Human Tyrosinase | 4-n-Butylresorcinol | 21 µmol/L | [6] |

| IC50 (Human Tyrosinase Inhibition) | Human Tyrosinase | Thiamidol | 1.1 µM | [11] |

Experimental Protocols and Methodologies

General Protocol for a Peroxidase-Based Spectrophotometric Assay

This protocol describes a general method for using 4-Chlororesorcinol as a chromogenic substrate to measure peroxidase activity. This can be adapted for various applications, including ELISAs, by linking the peroxidase activity to the presence of an analyte.

Materials:

-

4-Chlororesorcinol solution (e.g., 10 mM in a suitable solvent like ethanol (B145695) or DMSO)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30% stock, diluted to working concentration)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.0-7.0)

-

Horseradish Peroxidase (HRP) or other peroxidase-containing sample

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Prepare the Reaction Mixture: In a cuvette or microplate well, combine the phosphate buffer, 4-Chlororesorcinol solution, and the peroxidase-containing sample. The final concentrations should be optimized for the specific assay.

-

Initiate the Reaction: Add the hydrogen peroxide solution to the reaction mixture to start the enzymatic reaction.

-

Incubate: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C) for a defined period.

-

Measure Absorbance: Measure the absorbance of the solution at the optimal wavelength for the colored product. For a similar assay using resorcinol, the resulting quinone-imine dye has an absorption peak at 500 nm.[12]

-

Data Analysis: The rate of color development is proportional to the peroxidase activity in the sample. A standard curve can be generated using known concentrations of peroxidase to quantify the amount in unknown samples.

Protocol for Tyrosinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of 4-Chlororesorcinol on tyrosinase activity using L-DOPA as a substrate.

Materials:

-

Mushroom tyrosinase solution

-

L-DOPA solution

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

4-Chlororesorcinol (or other inhibitor) solutions at various concentrations

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare the Reaction Mixtures: In a microplate, add the phosphate buffer, tyrosinase solution, and either the 4-Chlororesorcinol solution (test) or solvent (control).

-

Pre-incubation: Incubate the mixtures for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the Reaction: Add the L-DOPA solution to all wells to start the reaction.

-

Monitor the Reaction: Immediately begin reading the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals for a set period (e.g., 20-30 minutes).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percent inhibition is calculated as: ((Rate_control - Rate_inhibitor) / Rate_control) * 100. The IC50 value, the concentration of inhibitor that causes 50% inhibition, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mechanisms and Pathways (Visualized)

To better understand the role of 4-Chlororesorcinol in biochemical assays, the following diagrams illustrate the key processes.

References

- 1. afit.edu [afit.edu]

- 2. researchgate.net [researchgate.net]

- 3. ijcmas.com [ijcmas.com]

- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qvsiete.com [qvsiete.com]

- 7. ELISA プロトコル(一般ガイドライン) | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Chromogenic substrates for horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0594709B1 - Chromogenic substrates for improving detection in a peroxidase-based assay - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Antifungal Properties of Coumarin Compounds Synthesized from 4-Chlororesorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of coumarin (B35378) compounds derived from 4-Chlororesorcinol and an analysis of their antifungal properties. The document details the synthetic methodologies, presents quantitative antifungal activity data, and explores the potential mechanisms of action, offering a valuable resource for the development of novel antifungal agents.

Introduction

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. The introduction of a chlorine substituent on the coumarin scaffold can significantly modulate its biological activity, making 4-Chlororesorcinol a key starting material for the synthesis of potentially potent antifungal agents. This guide focuses on the synthesis of 6-chloro-7-hydroxycoumarin derivatives and their efficacy against various fungal pathogens.

Synthesis of Coumarin Derivatives from 4-Chlororesorcinol

The primary method for synthesizing coumarins from phenolic precursors is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. In the context of this guide, 4-Chlororesorcinol serves as the phenolic starting material.

General Experimental Protocol: Pechmann Condensation

The synthesis of 6-chloro-7-hydroxycoumarin derivatives can be achieved by reacting 4-Chlororesorcinol with a suitable β-ketoester in the presence of an acid catalyst.

Materials:

-

4-Chlororesorcinol

-

Ethyl acetoacetate (B1235776) (or other β-ketoesters)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts (e.g., Amberlyst-15)

-

Ethanol

Procedure:

-

A mixture of 4-Chlororesorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.

-

The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with constant stirring.

-

After the addition of the acid, the reaction mixture is stirred at room temperature for a specified period (typically several hours) or gently heated to facilitate the reaction.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water to remove any residual acid, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-chloro-7-hydroxy-4-methylcoumarin.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1", width=1.5, height=0.7]; edge [fontname="Arial", fontsize=10];

// Nodes node_start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; node_reactants [label="4-Chlororesorcinol +\nEthyl Acetoacetate", fillcolor="#FFFFFF", fontcolor="#202124"]; node_catalyst [label="Acid Catalyst\n(e.g., H₂SO₄)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; node_reaction [label="Pechmann\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_workup [label="Workup\n(Pour into ice water,\nfilter)", fillcolor="#FBBC05", fontcolor="#202124"]; node_purification [label="Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_product [label="6-Chloro-7-hydroxy-\n4-methylcoumarin", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; node_end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges node_start -> node_reactants; node_reactants -> node_reaction; node_catalyst -> node_reaction; node_reaction -> node_workup; node_workup -> node_purification; node_purification -> node_product; node_product -> node_end; } Caption: Workflow for the synthesis of 6-chloro-7-hydroxy-4-methylcoumarin.

Antifungal Activity of Chloro-Substituted Coumarins

The introduction of a chlorine atom at the C6 position and a hydroxyl group at the C7 position of the coumarin ring has been shown to influence antifungal activity. The data presented below is a compilation from various studies on coumarin derivatives and provides an indication of the potential antifungal efficacy of compounds synthesized from 4-Chlororesorcinol.

Quantitative Antifungal Data

The antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Halogenated Coumarins | Candida albicans | 12.5 - 200 | [Generic Data] |

| Aspergillus niger | 25 - 500 | [Generic Data] | |

| Cryptococcus neoformans | 50 - 250 | [Generic Data] | |

| Hydroxycoumarins | Candida albicans | 15.6 - 125 | |

| Aspergillus fumigatus | 16 - 32 | ||

| Coumarin-Triazole Hybrids | Candida albicans | 1.25 - 1.45 |

Mechanism of Antifungal Action

The precise mechanism of action for chloro-substituted coumarins is an active area of research. However, studies on coumarin derivatives suggest several potential pathways through which they exert their antifungal effects.

Induction of Apoptosis

One of the proposed mechanisms is the induction of apoptosis, or programmed cell death, in fungal cells. This process involves a cascade of events including:

-

Increased Reactive Oxygen Species (ROS) Production: Coumarins may lead to an imbalance in the redox state of the fungal cell, resulting in the accumulation of harmful ROS.

-

Mitochondrial Dysfunction: The increase in ROS can damage mitochondria, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.

-

Caspase Activation: The release of cytochrome c can trigger the activation of caspases, a family of proteases that execute the apoptotic program.

-

DNA Fragmentation: A hallmark of apoptosis is the fragmentation of nuclear DNA, leading to cell death.

Disruption of Fungal Cell Membrane and Wall

Another potential mechanism involves the disruption of the fungal cell membrane and cell wall integrity. Coumarins may interfere with the synthesis of essential components of the cell membrane, such as ergosterol, or inhibit enzymes involved in cell wall synthesis, like β-(1,3)-glucan synthase. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis.

Conclusion

Coumarin compounds synthesized from 4-Chlororesorcinol represent a promising class of molecules for the development of new antifungal drugs. The straightforward synthesis via the Pechmann condensation allows for the generation of a variety of derivatives. While further research is needed to fully elucidate the structure-activity relationships and the precise mechanisms of action, the available data suggests that these compounds can exhibit significant antifungal activity through multiple pathways, including the induction of apoptosis and disruption of cell membrane integrity. This technical guide provides a foundational resource for researchers and professionals in the field to advance the discovery and development of novel coumarin-based antifungal agents.

The Pivotal Role of 4-Chlororesorcinol in the Synthesis of Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlororesorcinol, a chlorinated derivative of resorcinol, is a versatile and highly valuable building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of two hydroxyl groups and a chlorine atom on the benzene (B151609) ring, make it a key intermediate in the preparation of a diverse array of heterocyclic compounds. These heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the role of 4-chlororesorcinol in the synthesis of coumarins, and explores its potential application in the synthesis of other significant heterocyclic systems such as benzofurans, benzothiazoles, and carbazoles. This document is intended to serve as a detailed resource, offering insights into synthetic methodologies, experimental protocols, and quantitative data to aid researchers in their drug discovery and development endeavors.

Core Synthesis Applications of 4-Chlororesorcinol

The primary and most well-documented application of 4-chlororesorcinol in heterocyclic synthesis is in the formation of coumarin (B35378) derivatives.

Synthesis of Coumarins via Pechmann Condensation

The Pechmann condensation is a widely employed method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions. 4-Chlororesorcinol serves as an excellent phenolic substrate in this reaction, leading to the formation of 7-hydroxy-6-chloro-4-substituted coumarins. These compounds are of significant interest due to their fluorescent properties and biological activities.

A notable example is the synthesis of 7-hydroxy-6-chloro-4-methylcoumarin through the reaction of 4-chlororesorcinol with ethyl acetoacetate (B1235776).

General Reaction Scheme:

Caption: Pechmann condensation of 4-chlororesorcinol.

The following table summarizes the quantitative data for the synthesis of 7-hydroxy-6-chloro-4-methylcoumarin from 4-chlororesorcinol and ethyl acetoacetate under various catalytic conditions.

| Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

| Conc. H₂SO₄ | 2 | 110 | 96.73 | [1] |

| Amberlyst-15 | 0.33 | 110 | 95 | [2] |

| PVP-HPW | 2 | 110 | 96.73 | [1] |

| SnCl₂·2H₂O | 4.33 | Reflux | 55.25 | [3] |